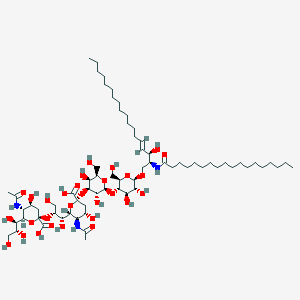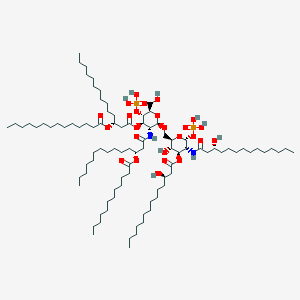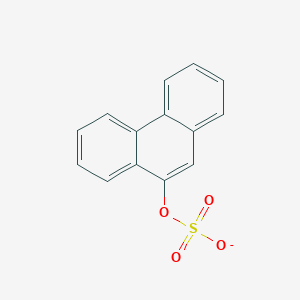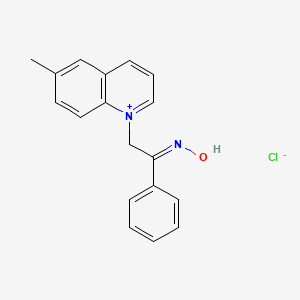
3-(4-Hydroxyphenyl)lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxyphenyl)lactate is a 2-hydroxy carboxylate that is obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)lactic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy carboxylate. It derives from a lactate. It is a conjugate base of a 3-(4-hydroxyphenyl)lactic acid.
Aplicaciones Científicas De Investigación
Analysis in Human Urine
A study by Yang, Liu, and Wan (2017) established a method for determining 4-hydroxyphenyl lactic acid (a compound related to 3-(4-Hydroxyphenyl)lactate) in human urine using high-performance liquid chromatography with fluorescence detection. This method can be instrumental in discovering cancer biomarkers in urine, particularly in breast cancer patients (Yang, Liu, & Wan, 2017).
Synthesis of Arylated Benzolactones
Matsuda, Shigeno, and Murakami (2008) explored the reaction of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides, leading to the formation of 4-arylmethyl-3,4-dihydrocoumarins. This process involves carbon-carbon bond cleavage and formation, indicating potential applications in organic synthesis (Matsuda, Shigeno, & Murakami, 2008).
Ester Hydrolysis
Research by Capon, McDowell, and Raftery (1973) on aryl esters of hydroxy acids, including compounds similar to this compound, found significant rate enhancements in hydrolysis reactions due to anchimeric assistance from hydroxy-groups. This study enhances the understanding of ester hydrolysis mechanisms (Capon, McDowell, & Raftery, 1973).
Anti-Proliferation and Anti-Angiogenesis Therapy
Tang et al. (2021) proposed a codelivery strategy combining cascaded enzymes and vascular endothelial growth factor (VEGF) siRNA for cancer treatment. This strategy aims to suppress tumor proliferation and angiogenesis synergistically by promoting lactate consumption, which is a crucial component in tumors (Tang et al., 2021).
Biodegradation of Hydroxy Polychlorinated Biphenyls
Keum and Li (2004) investigated the degradation of hydroxy polychlorinated biphenyls (PCBs), toxic metabolites of PCBs, using laccases from fungi. This study suggests potential applications in the bioremediation of toxic environmental pollutants (Keum & Li, 2004).
Synthesis of Benzofuran Derivatives
Casiraghi, Sartori, Casnati, and Bigi (1983) developed a method to synthesize racemic 3-methyl-2,3-dihydrobenzofuran-3-ols from α-(2-hydroxyphenyl)ethyl lactates. This process involves mild reductive cyclization, highlighting synthetic routes for complex organic compounds (Casiraghi et al., 1983).
Biodegradation of 3-Hydroxypropionate-Containing Polyesters
Andreeßen and Steinbüchel (2010) focused on polyesters containing 3-hydroxypropionate monomers, including the homopolyester poly(3-hydroxypropionate) and various copolyesters. They explored the synthesis, physical properties, and potential as bioplastics, contributing to the development of environmentally friendly materials (Andreeßen & Steinbüchel, 2010).
Holographic Lactate Sensor
Sartain, Yang, and Lowe (2008) reported the development of a holographic sensor for L-lactate using boronic acid-based receptors. This technology could have significant applications in sports medicine and continuous real-time monitoring of lactate levels (Sartain, Yang, & Lowe, 2008).
Bioremediation of Endocrine Disrupting Chemicals
Chhaya and Gupte (2013) investigated the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, an endocrine-disrupting chemical, using a reverse micelles system. This study offers insights into the environmental management of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).
Propiedades
Fórmula molecular |
C9H9O4- |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1 |
Clave InChI |
JVGVDSSUAVXRDY-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)[O-])O)O |
Sinónimos |
3-(4-hydroxyphenyl)lactic acid 4-hydroxyphenyllactic acid 4-hydroxyphenyllactic acid, (DL)-isomer HPLA p-hydroxyphenyllactate para-hydroxyphenyllactic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylsulfonylamino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1241426.png)


![3-tert-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B1241431.png)
![14-Amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid](/img/structure/B1241433.png)
![(E)-3-[5-(2,3-dihydroxypropylsulfanyl)-1H-indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1241435.png)



![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)

